molecular formula C13H19NO B7863937 N-(3-ethylphenyl)oxan-4-amine

N-(3-ethylphenyl)oxan-4-amine

Cat. No.: B7863937
M. Wt: 205.30 g/mol
InChI Key: KGRMICUMEWAHBF-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)oxan-4-amine is an organic compound with the molecular formula C₁₃H₁₉NO It is characterized by the presence of an oxane ring substituted with an amine group and a 3-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)oxan-4-amine typically involves the reaction of 3-ethylphenylamine with an oxane derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the amine group of 3-ethylphenylamine attacks the electrophilic carbon of the oxane ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethylphenyl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(3-ethylphenyl)oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various biological molecules, influencing their function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(3-methylphenyl)oxan-4-amine
  • N-(3-isopropylphenyl)oxan-4-amine
  • N-(3-phenyl)oxan-4-amine

Comparison: N-(3-ethylphenyl)oxan-4-amine is unique due to the presence of the 3-ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability. This can result in differences in pharmacokinetics and pharmacodynamics, making this compound a distinct compound with specific properties and applications.

Properties

IUPAC Name

N-(3-ethylphenyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-11-4-3-5-13(10-11)14-12-6-8-15-9-7-12/h3-5,10,12,14H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRMICUMEWAHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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